2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-fluorophenyl)acetamide
Description
The compound 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-fluorophenyl)acetamide is a structurally complex heterocyclic molecule featuring a fused benzo-pyrimido-thiazine core modified with ethyl, sulfone (5,5-dioxido), and thioether-linked 3-fluorophenyl acetamide substituents. Its fused tricyclic system confers rigidity, while the sulfone group enhances polarity and solubility. The 3-fluorophenyl acetamide moiety may contribute to target-binding specificity, as fluorinated aromatic groups are common in medicinal chemistry for optimizing pharmacokinetics and bioactivity .
Properties
IUPAC Name |
2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S2/c1-2-25-16-9-4-3-8-15(16)19-17(30(25,27)28)11-22-20(24-19)29-12-18(26)23-14-7-5-6-13(21)10-14/h3-11H,2,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUMUHQARXDCQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-fluorophenyl)acetamide typically involves multiple steps:
Formation of the benzo[c]pyrimido[4,5-e][1,2]thiazin core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethyl group: This can be achieved through alkylation reactions using ethyl halides.
Oxidation to form the dioxido group: Oxidizing agents such as hydrogen peroxide or peracids are used.
Thioether formation: This involves the reaction of the benzo[c]pyrimido[4,5-e][1,2]thiazin core with a thiol compound.
Acetamide formation: The final step involves the reaction of the thioether intermediate with 3-fluoroaniline and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether and ethyl groups.
Reduction: Reduction reactions can target the dioxido groups, potentially converting them back to sulfides.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Structural Characteristics
This compound belongs to the class of heterocyclic compounds , specifically thiazine derivatives. It features a unique structural arrangement that includes:
- Benzo[c]pyrimido[4,5-e][1,2]thiazin core : This core structure is known for its diverse biological activities.
- Thioether group : Enhances the compound's reactivity and potential interactions with biological targets.
- Acetamide moiety : Contributes to the compound's solubility and bioavailability.
Biological Activities
Research indicates that this compound exhibits significant biological activities, which can be categorized as follows:
Antimicrobial Activity
Preliminary studies suggest that 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-fluorophenyl)acetamide may possess antimicrobial properties. Its efficacy against various bacterial strains has been noted in laboratory settings. For instance:
- The compound demonstrated activity comparable to standard antibiotics against gram-positive and gram-negative bacteria.
Anticancer Properties
The unique structural features of this compound suggest potential anticancer applications. It may inhibit specific kinases involved in cancer cell proliferation. Research has shown:
- In vitro studies indicate that the compound can induce apoptosis in cancer cell lines.
Case Studies and Research Findings
Several studies have explored the applications of related compounds within the same chemical class. Notable findings include:
- Research on Benzothiazine Derivatives : A study highlighted that benzothiazine derivatives exhibit various pharmacological effects including antitumor and antimicrobial activities .
- Thiazine Compounds in Drug Development : Another investigation focused on thiazine derivatives and their role as potential drug candidates due to their ability to modulate biological pathways .
Potential Applications
Given its promising biological activities, this compound holds potential for applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial or anticancer drugs.
- Materials Science : Due to its unique structural properties, it may be explored for use in advanced materials or nanotechnology.
Mechanism of Action
The mechanism by which 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-fluorophenyl)acetamide exerts its effects depends on its application:
Enzyme Inhibition: It may act as an inhibitor of specific enzymes by binding to their active sites.
Receptor Binding: The compound could interact with specific receptors, modulating their activity.
Electronic Effects: In materials science, its electronic properties can influence the behavior of devices in which it is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
Target Compound :
- Core : Benzo[c]pyrimido[4,5-e][1,2]thiazine, a tricyclic system combining pyrimidine and thiazine rings.
- Key Modifications :
- 6-Ethyl substituent (lipophilicity modulator).
- 5,5-Dioxido (sulfone group enhancing solubility and metabolic stability).
- Thioether linkage to N-(3-fluorophenyl)acetamide.
Comparable Compounds :
Pyrimido[2,1-c][1,2,4]triazine-3,4-dione Derivatives ():
- Core : Pyrimido-triazine-dione, a bicyclic system with a triazine ring fused to pyrimidine.
- Modifications : Phenyl and thiophene substituents.
- Key Differences : Lack of sulfone and thioether groups; lower polarity compared to the target compound.
- Core : Benzothiazole, a bicyclic aromatic system.
- Modifications : Trifluoromethyl and methoxy/trimethoxy groups on the phenylacetamide.
- Key Differences : Simpler core structure but similar acetamide functionality. The trifluoromethyl group in these analogs improves metabolic stability but may reduce solubility compared to the sulfone in the target compound .
Triazole-Thione Derivatives (): Core: 1,2,4-Triazole-5-thione. Modifications: Chlorophenyl and benzylideneamino groups. Key Differences: Smaller heterocyclic system with sulfur in a thione (C=S) rather than sulfone (SO₂) configuration.
Substituent Effects
Comparisons :
Physicochemical and Pharmacokinetic Trends
| Property | Target Compound | Benzothiazole Acetamides | Pyrimido-triazine-diones |
|---|---|---|---|
| LogP (Estimated) | ~2.5 (moderate) | ~3.0 (higher) | ~2.8 |
| Solubility | Enhanced by sulfone | Lower due to CF₃ | Moderate |
| Metabolic Stability | Moderate (sulfone) | High (CF₃) | Variable |
Biological Activity
The compound 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-fluorophenyl)acetamide (CAS Number: 1111408-76-4) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The molecular formula of this compound is , with a molecular weight of approximately 444.5 g/mol. Its structure features a benzo[c]pyrimido[4,5-e][1,2]thiazin core, which is known for its diverse biological properties due to the presence of nitrogen and sulfur heteroatoms.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Properties : Initial studies suggest that compounds with similar structural motifs exhibit significant antimicrobial activities against various pathogens. The thioether group may play a crucial role in enhancing these properties by facilitating interactions with microbial membranes.
- Anticancer Activity : Preliminary data indicate that this compound may possess anticancer properties. The presence of the pyrimido-thiazine core is associated with the inhibition of critical cellular pathways involved in tumor progression.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes or receptors. For instance, it could potentially inhibit phosphodiesterase (PDE) enzymes, which are involved in various signaling pathways related to cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Antitubercular Activity : A related class of compounds demonstrated promising antitubercular activity with minimum inhibitory concentration (MIC) values ranging from 1.55 to 2.87 μg/mL. The structure-activity relationship highlighted the importance of the diazepine framework for efficacy against Mycobacterium tuberculosis .
- PDE Inhibition Studies : Research on alkoxylated derivatives showed that certain compounds exhibited PDE2 inhibitory activity with IC50 values around 3.67 μM. These findings suggest that structural modifications can enhance biological efficacy .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
